Structural Class Divergence: Mixed Acetal-Ether (1,1,2-) Versus Orthoester (1,1,1-) Defines Synthetic Utility
1,1,2-Triethoxyethane is a mixed acetal-ether in which two ethoxy groups reside on C1 (acetal carbon) and one ethoxy group resides on C2 (ether carbon). Its constitutional isomer 1,1,1-triethoxyethane (triethyl orthoacetate, CAS 78-39-7) consolidates all three ethoxy groups on a single carbon, forming an orthoester. This structural difference dictates that the 1,1,2-isomer undergoes hydrolysis to yield ethoxyacetaldehyde—a bifunctional C2 synthon—whereas the 1,1,1-isomer hydrolyzes to acetic acid [1]. The 1,1,2-isomer further serves as a protected form of ethoxyacetaldehyde that withstands basic and nucleophilic conditions, enabling orthogonal protection strategies that the orthoester isomer cannot support .
| Evidence Dimension | Functional group class and hydrolysis product |
|---|---|
| Target Compound Data | Mixed acetal-ether; hydrolyzes to ethoxyacetaldehyde (C4H8O2) |
| Comparator Or Baseline | 1,1,1-Triethoxyethane (orthoester); hydrolyzes to acetic acid (C2H4O2) |
| Quantified Difference | Different products: C2 aldehyde-acid vs C2 carboxylic acid; distinct synthetic pathways enabled |
| Conditions | Aqueous acid hydrolysis; standard protecting group manifold |
Why This Matters
Procurement of the incorrect isomer leads to a different hydrolysis product and an entirely different downstream synthetic outcome, making precise CAS-number verification critical for multi-step pharmaceutical syntheses.
- [1] Ortho ester. In: Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Ortho_ester (describes orthoester hydrolysis to carboxylic acids; acetal hydrolysis to aldehydes) View Source
